molecular formula C17H22N2O4 B1462776 Boc-4-methyl-DL-tryptophan CAS No. 1219232-56-0

Boc-4-methyl-DL-tryptophan

Cat. No.: B1462776
CAS No.: 1219232-56-0
M. Wt: 318.4 g/mol
InChI Key: JEWGAIHROWITPG-UHFFFAOYSA-N
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Description

Boc-4-methyl-DL-tryptophan, also known as N-t-Butyloxycarbonyl-4-Methyl-DL-tryptophan, is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a methyl group at the 4-position of the indole ring. It is commonly used in peptide synthesis to construct peptides with diverse and unique structures .

Mechanism of Action

Target of Action

Boc-4-methyl-DL-tryptophan is a derivative of tryptophan . It primarily targets the ATB0,±specific glycine uptake system . This system plays a crucial role in the regulation of glycine levels in the body, which is an important neurotransmitter in the central nervous system.

Mode of Action

This compound acts as an inhibitor of the ATB0,±specific glycine uptake system . By binding to this system, it prevents the uptake of glycine, thereby increasing the concentration of glycine in the synaptic cleft and enhancing its neurotransmitter activity.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glycine neurotransmission pathway . By inhibiting the uptake of glycine, it disrupts the normal functioning of this pathway, leading to increased levels of glycine in the synaptic cleft and enhanced neurotransmission.

Pharmacokinetics

It is known that the compound has a molecular weight of 31837 , which suggests that it may have good bioavailability due to its relatively small size. It is also known to be stable at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of the ATB0,±specific glycine uptake system by this compound leads to increased levels of glycine in the synaptic cleft . This can enhance the neurotransmitter activity of glycine, potentially leading to changes in neural signaling and function.

Biochemical Analysis

Biochemical Properties

Boc-4-methyl-DL-tryptophan plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is tryptophan hydroxylase, which is involved in the hydroxylation of tryptophan to form 5-hydroxytryptophan. This compound can act as a substrate or inhibitor in these reactions, depending on the specific conditions and concentrations used. Additionally, it may interact with indoleamine-2,3-dioxygenase, an enzyme that catalyzes the first step in the kynurenine pathway of tryptophan degradation .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of the aryl hydrocarbon receptor, a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune responses . By influencing this receptor, this compound can alter the expression of target genes and impact cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. At the molecular level, this compound can bind to enzymes such as tryptophan hydroxylase and indoleamine-2,3-dioxygenase, either as a substrate or inhibitor . These binding interactions can lead to changes in enzyme activity, resulting in altered levels of downstream metabolites. Additionally, this compound may influence gene expression by modulating the activity of transcription factors such as the aryl hydrocarbon receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. This compound is generally stable at room temperature but may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro experiments where it is used to modulate enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may act as a mild modulator of enzyme activity and gene expression, with minimal adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and immune responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine pathway and the serotonin pathway. In the kynurenine pathway, this compound can be metabolized by indoleamine-2,3-dioxygenase to form kynurenine and other downstream metabolites . This pathway plays a crucial role in regulating immune responses and maintaining cellular homeostasis. Additionally, this compound may be involved in the serotonin pathway, where it can be converted to 5-hydroxytryptophan by tryptophan hydroxylase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The distribution of this compound can be influenced by factors such as tissue type, cellular environment, and the presence of other biomolecules. In some cases, this compound may accumulate in specific cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-methyl-DL-tryptophan typically involves the protection of the amino group of 4-methyl-DL-tryptophan with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Boc-4-methyl-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields 4-methyl-DL-tryptophan, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Boc-tryptophan: Similar in structure but lacks the methyl group at the 4-position.

    Fmoc-tryptophan: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.

    4-methyl-DL-tryptophan: Lacks the Boc protecting group.

Uniqueness

Boc-4-methyl-DL-tryptophan is unique due to the presence of both the Boc protecting group and the methyl group at the 4-position of the indole ring. This combination allows for specific modifications and applications in peptide synthesis that are not possible with other similar compounds .

Biological Activity

Boc-4-methyl-DL-tryptophan (Boc-4-Me-DL-Trp) is a synthetic amino acid derivative of tryptophan that has garnered attention in various biological and pharmacological studies. This compound is primarily noted for its role in modulating immune responses and its potential applications in cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on metabolic pathways, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_2

The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of tryptophan, which enhances its stability and solubility in biological systems.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO). IDO plays a critical role in tryptophan metabolism, leading to the production of kynurenine and other metabolites that can suppress T-cell activity and promote immune tolerance. By inhibiting IDO, this compound can enhance immune responses against tumors.

In studies involving murine models, the administration of this compound resulted in a significant reduction in tumor growth when combined with other immunotherapeutic agents. For instance, a study demonstrated that the combination of this compound with cyclophosphamide led to prolonged survival in tumor-bearing mice, indicating a synergistic effect on immune activation .

In Vivo Studies

Research has shown that this compound significantly alters the metabolic pathways associated with tryptophan. A study utilizing dynamic PET imaging revealed differential tissue distribution of tryptophan analogues, showcasing how various isomers interact differently within biological systems . The study highlighted that this compound accumulates preferentially in certain tissues, which could be leveraged for targeted therapeutic strategies.

Case Studies

  • Neuroinflammation : A pilot study investigated the role of tryptophan metabolites in neuroinflammatory conditions. The results indicated that alterations in the tryptophan-kynurenine pathway were associated with acute brain inflammation, suggesting potential therapeutic roles for compounds like this compound in modulating these pathways .
  • Cancer Immunotherapy : In a controlled experiment with transgenic mice bearing B16F10 tumors, the administration of this compound resulted in enhanced anti-tumor immunity when combined with standard chemotherapy . This supports its potential as an adjunct therapy in cancer treatment.

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Study FocusKey FindingsReference
IDO InhibitionReduced tumor growth; enhanced immune response when combined with cyclophosphamide
NeuroinflammationAltered tryptophan-kynurenine pathway; potential for therapeutic modulation
Tissue DistributionDifferential accumulation in pancreas and kidneys; implications for targeted therapy

Properties

IUPAC Name

3-(4-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-10-6-5-7-12-14(10)11(9-18-12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWGAIHROWITPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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